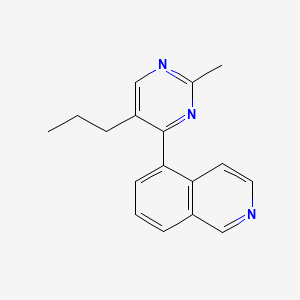
5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline
Overview
Description
5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrimidine Isoquinoline is a benzopyridine, while pyrimidine is a diazine, making this compound a fusion of two important heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes that are efficient and scalable. These methods may include the use of recyclable catalysts and environmentally benign solvents to minimize waste and reduce environmental impact . Microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar aromatic properties.
Quinoline: Another benzopyridine with different substitution patterns.
Pyrimidine: A diazine with a simpler ring structure.
Uniqueness
5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline is unique due to its combination of isoquinoline and pyrimidine moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-methyl-5-propylpyrimidin-4-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-5-14-11-19-12(2)20-17(14)16-7-4-6-13-10-18-9-8-15(13)16/h4,6-11H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDYYPBFSRIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1C2=CC=CC3=C2C=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecane](/img/structure/B3806481.png)
![2-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole trifluoroacetate](/img/structure/B3806482.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B3806488.png)
![[(3S,4S)-3-hydroxy-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3806506.png)
![N-{1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B3806509.png)
![N-ethyl-4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3806515.png)
![N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B3806516.png)
![(3R*,4R*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3806523.png)
![(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol](/img/structure/B3806524.png)
![1-(3-fluorobenzyl)-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3806528.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B3806541.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B3806547.png)
![N-ethyl-2-(2-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B3806549.png)
![2-[(3-methoxyphenyl)amino]-N-(2-methyl-2-morpholin-4-ylpropyl)butanamide](/img/structure/B3806555.png)
